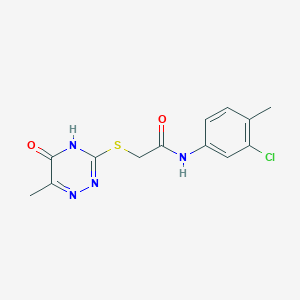![molecular formula C12H8ClN3OS B2813750 2-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide CAS No. 478050-44-1](/img/structure/B2813750.png)
2-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide is a heterocyclic compound with the molecular formula C12H8ClN3OS and a molecular weight of 277.73 g/mol . This compound is known for its unique structure, which combines a chlorophenyl group with an isoxazolo[5,4-d]pyrimidine moiety through a sulfide linkage. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Applications De Recherche Scientifique
2-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
The primary target of 2-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide is the Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) . RIPK2 is a crucial component of the immune response pathway and plays a significant role in the regulation of inflammatory responses.
Mode of Action
The compound interacts with RIPK2 by binding to its active site, thereby inhibiting its enzymatic activity . This interaction disrupts the normal function of RIPK2, leading to changes in the downstream signaling pathways.
Biochemical Pathways
The inhibition of RIPK2 affects the NF-κB and MAPK signaling pathways, which are critical for the regulation of immune responses and inflammation . The disruption of these pathways can lead to altered immune responses and potentially contribute to the treatment of diseases associated with inflammation.
Pharmacokinetics
The compound’s molecular structure suggests that it may have good membrane permeability, which could potentially enhance its bioavailability .
Result of Action
The inhibition of RIPK2 by this compound leads to a decrease in the activation of the NF-κB and MAPK pathways . This can result in a reduction of inflammatory responses at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the temperature
Orientations Futures
The future directions for research on “2-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide” and similar compounds could involve further exploration of their inhibitory activity against CDK2 and their potential as cancer treatments . Further studies could also explore the synthesis, molecular structure, chemical reactions, and physical and chemical properties of these compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide typically involves the reaction of 2-chlorophenyl thiol with 3-methylisoxazolo[5,4-d]pyrimidine-4-yl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the thiol group attacks the chloride, forming the desired sulfide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the isoxazole or pyrimidine rings.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified isoxazole or pyrimidine derivatives.
Substitution: Functionalized chlorophenyl derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfone
- 2-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfoxide
- 3-Methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide
Uniqueness
2-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide is unique due to its specific combination of functional groups and heterocyclic structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Propriétés
IUPAC Name |
4-(2-chlorophenyl)sulfanyl-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3OS/c1-7-10-11(17-16-7)14-6-15-12(10)18-9-5-3-2-4-8(9)13/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOYVMBJAVNINX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=NC=N2)SC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Phenyl-5-(quinazolin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2813668.png)
![5-[1-(3-bromobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2813670.png)
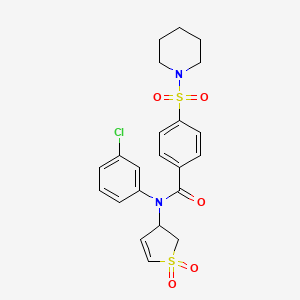
![2-([1,1'-biphenyl]-4-yl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2813673.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxyethyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2813675.png)
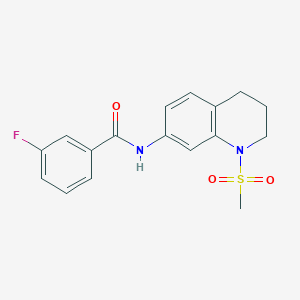
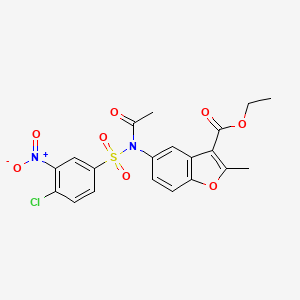
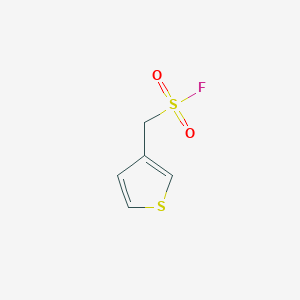
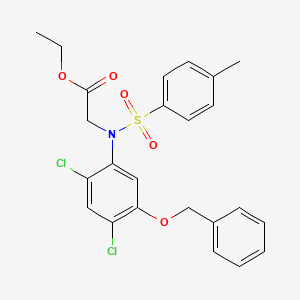
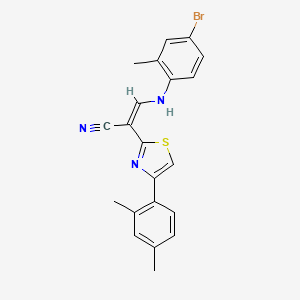
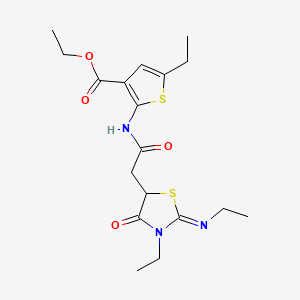
![8-(2-methoxybenzoyl)-4-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2813684.png)
![3-methyl-2-(6,13,15-trioxo-9-pyridin-3-yl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)butanoic acid](/img/structure/B2813688.png)
